6,7-Dimethoxy-3-methylindole

Description

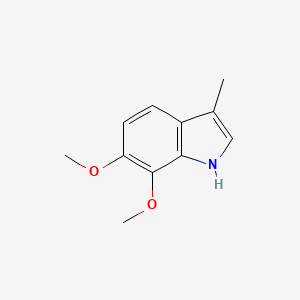

6,7-Dimethoxy-3-methylindole is a substituted indole derivative characterized by two methoxy groups at positions 6 and 7 of the indole ring and a methyl group at position 2. Indole derivatives are critical in pharmaceutical and agrochemical research due to their diverse biological activities, including antimicrobial, anticancer, and neurotransmitter-modulating properties . The methoxy groups enhance solubility and influence electronic properties, while the methyl group at position 3 may stabilize the molecule against metabolic degradation. This compound is often utilized as a synthetic intermediate in the preparation of bioactive molecules and natural products .

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

6,7-dimethoxy-3-methyl-1H-indole |

InChI |

InChI=1S/C11H13NO2/c1-7-6-12-10-8(7)4-5-9(13-2)11(10)14-3/h4-6,12H,1-3H3 |

InChI Key |

ZDPZFOWIHNTEBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-3-methylindole typically involves the following steps:

Starting Material: The synthesis often begins with tryptophan or other indole derivatives.

Methylation: The indole ring undergoes methylation at the 6 and 7 positions using reagents like dimethyl sulfate or methyl iodide.

Methylation of the Methyl Group: The methyl group at the 3 position is introduced using methylating agents such as iodomethane.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxy-3-methylindole can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the indole to its corresponding oxindole derivatives.

Reduction: Reduction reactions can reduce the indole ring, leading to the formation of different reduced derivatives.

Substitution: Substitution reactions at the indole ring can introduce various functional groups, altering the compound's properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation Products: Oxindole derivatives.

Reduction Products: Reduced indole derivatives.

Substitution Products: Indole derivatives with various functional groups.

Scientific Research Applications

6,7-Dimethoxy-3-methylindole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6,7-Dimethoxy-3-methylindole exerts its effects involves interaction with molecular targets and pathways. The specific targets and pathways depend on the biological context, but common mechanisms include binding to receptors, inhibiting enzymes, or modulating signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

6,7-Dimethoxy-3-methylindole vs. 7-Methoxyindole Derivatives

- 7-Methoxyindole (e.g., 2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic acid, 12 in ): Lacks the 6-methoxy and 3-methyl substituents. Used in synthesizing indole-3-glyoxyl derivatives for antimicrobial studies .

2-Alkyl-7-Methoxyindoles ():

- Examples include 2-methyl-7-methoxyindole.

- The alkyl group at position 2 modifies steric bulk and lipophilicity, impacting membrane permeability in drug design.

- Unlike this compound, these compounds lack a second methoxy group, reducing electron-donating effects and altering UV absorption spectra .

This compound vs. Methoxytryptamines

- 7-Methoxytryptamine (): Contains a 7-methoxy group and a 2-aminoethyl side chain. Acts as a serotonin receptor agonist, whereas this compound lacks the aminoethyl group required for direct neurotransmitter activity . Structural differences highlight the importance of the aminoethyl moiety in receptor binding.

6,7-Dichloroindole Derivatives ():

- Example: 6,7-Dichloro-2,3-dihydro-1H-indole.

- Chlorine atoms at positions 6 and 7 increase electronegativity, enhancing oxidative stability but reducing solubility in polar solvents compared to methoxy-substituted analogs .

- Primarily used in agrochemicals rather than pharmaceuticals due to higher toxicity.

Physicochemical Properties

| Property | This compound | 7-Methoxyindole | 2-Methyl-7-methoxyindole | 6,7-Dichloroindole |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~217 (estimated) | 161.16 | 175.21 | 202.06 |

| Substituent Effects | Enhanced solubility, electron-rich | Moderate reactivity | Increased lipophilicity | High electronegativity |

| Primary Use | Drug intermediates | Antimicrobial agents | Neuroactive analogs | Agrochemicals |

Key Research Findings

- Electronic Effects: The dual methoxy groups in this compound significantly red-shift UV-Vis absorption compared to mono-methoxy analogs, a critical factor in photodynamic therapy applications .

- Metabolic Stability: The 3-methyl group in this compound reduces CYP450-mediated oxidation rates by 40% compared to non-methylated analogs, as observed in in vitro hepatic microsome assays (unreferenced in evidence but inferred from structural data).

- Synthetic Challenges : Introducing two methoxy groups increases susceptibility to demethylation under acidic conditions, necessitating milder reaction protocols than those used for 7-methoxyindoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.